molecular formula C11H12N2O3 B2884686 Ethyl (2-oxoindolin-5-yl)carbamate CAS No. 921814-35-9

Ethyl (2-oxoindolin-5-yl)carbamate

Cat. No.: B2884686
CAS No.: 921814-35-9
M. Wt: 220.228
InChI Key: ABDAKVPAICVKEJ-UHFFFAOYSA-N
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Description

Ethyl (2-oxoindolin-5-yl)carbamate is a chemical compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Biochemical Analysis

Biochemical Properties

It is known that indole derivatives, which Ethyl (2-oxoindolin-5-yl)carbamate is a part of, have various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may interact with a variety of enzymes, proteins, and other biomolecules, but specific interactions have yet to be identified.

Cellular Effects

Given the broad spectrum of biological activities associated with indole derivatives , it is plausible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Based on the known properties of indole derivatives , it can be hypothesized that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Dosage Effects in Animal Models

It has been reported that ethyl carbamate, a related compound, resulted in dose-dependent increased incidences of various types of tumors in mice . This suggests that this compound may also have dosage-dependent effects in animal models.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2-oxoindolin-5-yl)carbamate typically involves the reaction of 2-oxoindoline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-oxoindolin-5-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can have different biological activities and applications .

Scientific Research Applications

Ethyl (2-oxoindolin-5-yl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.

    Biology: The compound is studied for its potential biological activities, including anticancer, antiviral, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    2,3-Dihydroindole derivatives: Compounds with neuroprotective and antioxidant properties.

    Carbendazim: A fungicide with a similar carbamate group.

Uniqueness

Ethyl (2-oxoindolin-5-yl)carbamate is unique due to its specific combination of the indole and carbamate functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

ethyl N-(2-oxo-1,3-dihydroindol-5-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-2-16-11(15)12-8-3-4-9-7(5-8)6-10(14)13-9/h3-5H,2,6H2,1H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABDAKVPAICVKEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC2=C(C=C1)NC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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